Cladospirone bisepoxide

Beschreibung

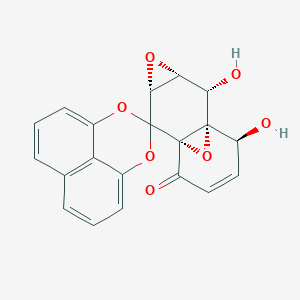

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWGMDYISSBOED-CCNMWVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Microbial Cultivation Strategies

Fungal Isolation and Characterization

The discovery of cladospirone bisepoxide is linked to several fungal species, highlighting its presence across different ecological niches.

Coelomycete and Sphaeropsidales sp. F-24’707 as Primary Sources

This compound was first identified as a novel metabolite from the cultures of a fungus characterized as a coelomycete, strain F-24’707, which forms pycnidia. jst.go.jp This strain, also identified as belonging to the order Sphaeropsidales, is a key producer of the compound. capes.gov.brnih.gov Investigations into the biosynthesis of this compound in Sphaeropsidales sp. F-24’707, through 13C-labeled acetate (B1210297) feeding experiments, confirmed the polyketide origin of its naphthalene (B1677914) units. capes.gov.br Further studies using an 18O2-enriched atmosphere demonstrated that the two epoxide oxygens are derived from atmospheric air. capes.gov.br Interestingly, altering the culture conditions of Sphaeropsidales sp. F-24’707, such as employing static cultivation, led to the production of other new spirobisnaphthalenes, known as cladospirones B to I. goettingen-research-online.descispace.comnih.gov This highlights the influence of environmental factors on the metabolic output of the fungus. scispace.com

Isolation from Berkleasmium sp. Dzf12

The endophytic fungus Berkleasmium sp. Dzf12, isolated from the rhizomes of the medicinal plant Dioscorea zingiberensis, is another significant source of this compound, which is also referred to as palmarumycin C13, Sch 53514, or diepoxin ζ in various studies. ejbiotechnology.infonih.govmdpi.commdpi.comnih.gov This fungus produces a range of spirobisnaphthalenes, with palmarumycins C12 and C13 (this compound) being the predominant compounds. nih.gov The isolation of this endophytic fungus underscores the potential of plant-associated microbes as producers of bioactive natural products. nih.gov

Identification in Nattrassia mangiferae

This compound has also been successfully obtained from Nattrassia mangiferae. ejbiotechnology.infomdpi.comnih.gov This fungus is another producer of this spirobisnaphthalene, further widening the known fungal sources of this compound. ejbiotechnology.infomdpi.com

Isolation from Cladosporium sp.

The compound has been isolated from fungi belonging to the genus Cladosporium, including Cladosporium chlorocephalum (strain F-24'707). mdpi.comhuidacollection.cncolumbia.edu The genus Cladosporium is known for its ubiquitous presence in various environments. wikipedia.orgadelaide.edu.au The production of this compound by Cladosporium species indicates the broad distribution of the genetic pathways for its synthesis within this fungal genus. mdpi.comhuidacollection.cn

Related Compounds from Deep-sea Cladosporium sphaerospermum

While not a direct source of this compound, research on related fungal species from unique environments has yielded similar compounds. For instance, a deep-sea-derived fungus, Cladosporium sphaerospermum, has been found to produce other bioactive metabolites. This suggests that exploring diverse and extreme environments could lead to the discovery of novel analogs of this compound and other spirobisnaphthalenes.

Fermentation Optimization for this compound Production

Maximizing the yield of this compound is a key objective for its potential applications. Research has focused on optimizing fermentation conditions, including media composition and culture parameters.

Optimization of media and fermentation conditions for the coelomycete strain F-24’707 resulted in a significant production titer of up to 1.5 g/liter in shake flask cultures and 1.16 g/liter on a bioreactor scale. jst.go.jp The isolation process involved solvent extraction of the culture broth followed by crystallization. jst.go.jp

For Berkleasmium sp. Dzf12, various strategies have been explored to enhance the production of palmarumycin C13 (this compound). ejbiotechnology.info One approach involves the optimization of the culture medium. A study utilizing response surface methodology identified glucose, peptone, and yeast extract as the most significant factors for stimulating palmarumycin C13 accumulation. ejbiotechnology.info The optimized medium, consisting of 42.5 g/l of glucose, 6.5 g/l of peptone, and 11.0 g/l of yeast extract, led to a maximum production of 318.63 mg/l, which was approximately a 2.5-fold increase compared to the basal medium. ejbiotechnology.info

Further studies with Berkleasmium sp. Dzf12 have investigated the use of elicitors and two-phase culture systems. The addition of yeast extract and its fractions to the culture medium has been shown to significantly enhance diepoxin ζ (this compound) production. nih.govmdpi.com For instance, applying 10 g/L of yeast extract on day 3 of culture resulted in a 3.2-fold increase in production. mdpi.com Oligosaccharides derived from the host plant, Dioscorea zingiberensis, have also been used as elicitors, increasing the total palmarumycin yield. mdpi.com The addition of metal ions and the use of aqueous-organic solvent systems are other strategies that have been successfully employed to improve the yield of palmarumycins C12 and C13 in Berkleasmium sp. Dzf12 cultures. nih.govmdpi.com

The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, has also proven effective. nih.govuq.edu.au For example, altering the culture conditions of Sphaeropsidales sp. led to the isolation of additional new compounds. nih.govuq.edu.au This highlights the importance of exploring different fermentation strategies to unlock the full metabolic potential of these fungi.

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound(s) | Reference(s) |

| Coelomycete sp. F-24’707 | This compound | jst.go.jp |

| Sphaeropsidales sp. F-24’707 | This compound, Cladospirones B-I | capes.gov.brnih.govgoettingen-research-online.descispace.comnih.gov |

| Berkleasmium sp. Dzf12 | This compound (Palmarumycin C13), Palmarumycin C12 | ejbiotechnology.infonih.govmdpi.commdpi.comnih.gov |

| Nattrassia mangiferae | This compound | ejbiotechnology.infomdpi.comnih.gov |

| Cladosporium sp. | This compound | mdpi.comhuidacollection.cn |

| Cladosporium chlorocephalum | This compound | mdpi.comcolumbia.edu |

Table 2: Optimization of this compound (Palmarumycin C13) Production in Berkleasmium sp. Dzf12

| Optimization Strategy | Key Parameters | Resulting Yield | Fold Increase | Reference(s) |

| Medium Optimization (Response Surface Methodology) | Glucose: 42.5 g/l, Peptone: 6.5 g/l, Yeast Extract: 11.0 g/l | 318.63 mg/l | ~2.5 | ejbiotechnology.info |

| Elicitation with Yeast Extract | 10 g/L of Yeast Extract added on day 3 | 378.70 mg/L | 3.2 | mdpi.com |

| Elicitation with Oligosaccharides | 400 mg/L of OW (oligosaccharide from water-extracted polysaccharide) added on day 3 | 383.18 mg/L (Total Palmarumycin C13) | 1.94 | mdpi.com |

| Two-phase Culture System | 10% liquid paraffin (B1166041) added on day 3 | 145.3 mg/L (Total Palmarumycins) | 3.94 | mdpi.com |

| Addition of Metal Ions | 2.0 mmol/L Al³⁺ added on day 6 | 156.77 mg/L (Total Palmarumycins) | 4.49 | nih.gov |

Media Component Manipulation

The composition of the culture medium is a critical factor influencing the biosynthesis of this compound. Strategic adjustments to carbon and nitrogen sources, the addition of elicitors like yeast extract, and the modulation of metal ion concentrations have all been shown to be effective methods for enhancing production and influencing the metabolic output of the producing fungi.

The selection of optimal carbon and nitrogen sources is a foundational step in developing an efficient fermentation process for this compound. In studies with the endophytic fungus Berkleasmium sp. Dzf12, various sources were tested to determine their effect on the production of palmarumycin C13 (this compound). Glucose was identified as the most favorable carbon source. ejbiotechnology.info Among nitrogen sources, a combination of peptone and yeast extract proved most effective for mycelial growth, while yeast extract alone led to the highest content of the target metabolite. ejbiotechnology.info A Plackett-Burman experimental design confirmed that glucose, peptone, and yeast extract were the most significant factors stimulating its accumulation. ejbiotechnology.info

| Media Component | Source | Effect on Production |

|---|---|---|

| Carbon | Glucose | Most favorable for production |

| Nitrogen | Peptone + Yeast Extract | Most favorable for mycelia growth (8.46 g dw/l) |

| Yeast Extract (alone) | Highest palmarumycin C13 content (7.32 mg/g dw) |

Yeast extract (YE) is a complex and widely used medium component that can act as a powerful elicitor for secondary metabolite production. nih.gov In the liquid culture of a Berkleasmium-like endophytic fungus, Dzf12, the application of yeast extract significantly enhanced the production of diepoxin ζ (this compound). mdpi.com The timing and concentration of YE addition were critical; adding 10 g/L of YE on the third day of culture resulted in a 3.2-fold increase in the final yield, reaching 378.70 mg/L compared to 120.09 mg/L in the control. mdpi.com Further investigation into the components of yeast extract revealed that its non-polysaccharide fraction (YE2) had a significant stimulating effect on both mycelial growth and diepoxin ζ production, while the polysaccharide fraction (YE1) primarily stimulated metabolite accumulation with only a slight effect on biomass. mdpi.com

| Elicitor | Concentration & Timing | Result | Fold Increase vs. Control |

|---|---|---|---|

| Yeast Extract (YE) | 10 g/L (added on day 3) | 378.70 mg/L diepoxin ζ yield | 3.2 |

| Yeast Extract (YE) | 15 g/L (added on day 9) | 16.44 g/L mycelia biomass | 2.3 |

| YE Fraction 1 (Polysaccharide) | 0.5 g/L (added on day 3) | 8.24 mg/g diepoxin ζ content | 2.2 |

| YE Fraction 2 (Non-polysaccharide) | 10 g/L (added on day 3) | 15.75 g/L mycelia biomass (2.1-fold increase) and obvious stimulation of diepoxin ζ production | 2.1 (biomass) |

Metal ions are essential cofactors for many enzymes and can play a regulatory role in the biosynthesis of secondary metabolites. The modulation of metal ion concentrations in the culture medium can thus be used to influence the production of compounds like this compound. For instance, studies on Berkleasmium sp. Dzf12 showed that while some metal salts had a positive influence, others were detrimental. ejbiotechnology.info Specifically, FeSO₄·7H₂O was found to have a positive effect on the accumulation of palmarumycin C13, whereas MgSO₄·7H₂O had a negative impact. ejbiotechnology.info In other fungal systems, the addition of copper ions (Cu²⁺) has been shown to induce the production of different secondary metabolites, highlighting the potential of metal ion modulation as a strategy to alter biosynthetic pathways. researchgate.netarchive.org

| Metal Ion Salt | Observed Effect on Production |

|---|---|

| FeSO₄·7H₂O | Positive |

| MgSO₄·7H₂O | Negative |

Yeast Extract and Fractions as Elicitors

Bioreactor and Culture Condition Parameters

Beyond media composition, the physical parameters of cultivation, including the type of culture vessel and aeration conditions, are pivotal in determining the yield of this compound and the diversity of related metabolites.

The transition from small-scale shake flask cultures to larger, more controlled bioreactors is a key step in process development. infors-ht.comgmpplastic.com Shake flasks are cost-effective and easy to use for initial screening and optimization, while bioreactors offer superior control over parameters like pH, temperature, and dissolved oxygen, which is crucial for high-density cultures and reproducible, large-scale production. gmpplastic.com Interestingly, for this compound, optimization of fermentation conditions led to a higher volumetric yield in shake flasks compared to bioreactors. A titer of up to 1.5 g/liter was achieved at the shake flask level, while the yield on the bioreactor scale was 1.16 g/liter . jst.go.jp This suggests that factors such as shear stress or specific aeration patterns in the shake flask environment may be particularly conducive to its production. jst.go.jpgmpplastic.com

| Cultivation Scale | Achieved Titer (g/liter) |

|---|---|

| Shake Flask | 1.5 |

| Bioreactor | 1.16 |

Altering physical culture conditions, such as shifting from agitated to static cultures, can be a powerful strategy to induce the production of novel or otherwise unexpressed secondary metabolites. This approach, often part of the "One Strain, Many Compounds" (OSMAC) strategy, leverages the fact that many fungal biosynthetic gene clusters are silent under standard laboratory conditions. scispace.commdpi.com In the case of the fungus Sphaeropsidales sp., a known producer of this compound, cultivation under static conditions led to a significant diversification of its metabolic profile. scispace.com This change prompted the fungus to synthesize six new spironaphthalenes that were not detected in agitated cultures, demonstrating that static cultivation can unlock hidden biosynthetic potential. scispace.com

Aqueous-Organic Solvent Systems for Enhanced Yield

The production of this compound, also known as palmarumycin C13, by the endophytic fungus Berkleasmium sp. Dzf12 can be significantly increased through the use of an aqueous-organic solvent two-phase culture system. mdpi.com This strategy addresses challenges in fermentation, such as feedback inhibition and product degradation, by extracting the target compound into a biocompatible organic phase in situ. The addition of a suitable organic solvent can also improve oxygen transfer rates in the culture medium, as oxygen solubility is often much higher in organic compounds than in water, which can boost cell growth and the production of secondary metabolites. mdpi.com

In studies with Berkleasmium sp. Dzf12, various organic solvents were tested for their ability to enhance the yield of this compound (palmarumycin C13) and a related compound, palmarumycin C12. mdpi.com The effectiveness of a solvent is influenced by factors such as its biocompatibility (often indicated by its log P value), its concentration, and the timing of its addition to the culture. mdpi.com

Among the tested solvents, liquid paraffin was identified as the most effective for selectively enhancing this compound production. mdpi.com When 10% (v/v) liquid paraffin was introduced to the culture on the third day of fermentation, the total production of palmarumycins (C12 and C13) reached 145.3 mg/L, a nearly four-fold increase compared to the control group's yield of 36.9 mg/L. mdpi.com Other solvents like n-dodecane, n-hexadecane, and 1-hexadecene (B165127) also notably increased the output of this compound. mdpi.com Conversely, solvents such as dibutyl phthalate (B1215562) and butyl oleate (B1233923) were found to dramatically favor the production of palmarumycin C12 over this compound. mdpi.com

| Organic Solvent | Effect on Production | Key Finding |

|---|---|---|

| Liquid Paraffin | Significantly enhanced Palmarumycin C13 (this compound) yield | Addition of 10% on day 3 resulted in a total palmarumycin yield of 145.3 mg/L, a 3.94-fold increase over the control. mdpi.com |

| Butyl Oleate | Dramatically increased Palmarumycin C12 yield | A 5% concentration added on day 0 achieved a Palmarumycin C12 yield of 191.6 mg/L, a 34.87-fold increase. mdpi.com |

| n-Dodecane | Enhanced Palmarumycin C13 (this compound) production | Demonstrated a positive effect on the target compound yield. mdpi.com |

| n-Hexadecane | Enhanced Palmarumycin C13 (this compound) production | Demonstrated a positive effect on the target compound yield. mdpi.com |

| Dibutyl Phthalate (DBP) | Increased Palmarumycin C12 production | Favored the production of Palmarumycin C12 over C13. mdpi.com |

Elicitation and Biotransformation Approaches

Elicitation, the induction of secondary metabolite production using specific signaling molecules, is a highly effective strategy for enhancing yields in fungal cultures. mdpi.com For endophytic fungi, compounds derived from their host plants can act as potent elicitors. The endophytic fungus Berkleasmium sp. Dzf12, which was first isolated from the rhizomes of the medicinal plant Dioscorea zingiberensis, produces this compound (palmarumycin C13). mdpi.comejbiotechnology.info Research has shown that carbohydrates, specifically polysaccharides and their derived oligosaccharides from D. zingiberensis, can stimulate the production of this compound. mdpi.com

In a comparative study, three different crude oligosaccharides were prepared via acid hydrolysis from polysaccharides extracted from the host plant. mdpi.com These included a water-extracted polysaccharide (WEP), a sodium hydroxide-extracted polysaccharide (SEP), and an acid-extracted polysaccharide (AEP). mdpi.com The resulting oligosaccharides were tested for their elicitation effect on liquid cultures of Berkleasmium sp. Dzf12. mdpi.com

The crude oligosaccharide derived from the water-extracted polysaccharide (WEP) proved to be the most efficient elicitor. mdpi.com Its addition to the culture significantly enhanced the production of both palmarumycin C12 and this compound (palmarumycin C13). mdpi.com This suggests that the smaller oligosaccharide fragments may be the active components responsible for stimulating the secondary metabolic pathways in the fungus. mdpi.com

| Elicitor Source | Preparation Method | Effectiveness |

|---|---|---|

| Water-Extracted Polysaccharide (WEP) | Acid hydrolysis to produce crude oligosaccharides | Most efficient elicitor for enhancing Palmarumycin C12 and C13 production. mdpi.com |

| Sodium Hydroxide-Extracted Polysaccharide (SEP) | Acid hydrolysis to produce crude oligosaccharides | Less effective than oligosaccharides from WEP. mdpi.com |

| Acid-Extracted Polysaccharide (AEP) | Acid hydrolysis to produce crude oligosaccharides | Less effective than oligosaccharides from WEP. mdpi.com |

Altering the genetic makeup of a producing strain or manipulating its biosynthetic pathways with inhibitors are powerful tools for modifying and potentially enhancing the production of secondary metabolites. wiley.com These techniques have been applied to fungi that produce spirobisnaphthalenes like this compound. wiley.comjst.go.jp

UV mutagenesis of the fungus Sphaeropsidales sp. (strain F-24'707), which naturally produces this compound, resulted in a metabolic shift. wiley.comvulcanchem.com The UV mutant strain began producing mutolide, a novel 14-membered macrolide, a compound not synthesized by the wild-type strain. wiley.comvulcanchem.com This demonstrates that UV mutagenesis can activate otherwise silent gene clusters, leading to the generation of new chemical entities. wiley.com

The application of enzyme inhibitors can also redirect metabolic pathways. wiley.com When Sphaeropsidales sp. was cultivated in the presence of tricyclazole (B1682534), an inhibitor of 1,3,8-trihydroxynaphthalene (B1218226) reductase, the biosynthesis of this compound was altered. wiley.com This inhibition led to the accumulation of the precursor 1,3,8-trihydroxynaphthalene and the subsequent formation of two new bisnaphthalenes, sphaerolone and dihydrosphaerolone. wiley.com Interestingly, tricyclazole also induced the production of the same macrolide, mutolide, that was generated through UV mutagenesis, suggesting that both methods can trigger the activation of the same silent biosynthetic gene cluster. wiley.com

Biosynthetic Pathways and Mechanistic Elucidation

Polyketide Biogenesis of Cladospirone Bisepoxide

This compound is a polyketide-derived secondary metabolite. capes.gov.brnih.gov Investigations into its biosynthetic origins in the producing fungus, Sphaeropsidales sp. (strain F-24'707), have demonstrated that its core structure is assembled from acetate (B1210297) units via the polyketide pathway. capes.gov.brnih.gov This pathway is fundamental for the production of a wide array of natural products in fungi. The carbon framework of both naphthalene (B1677914) units in the this compound molecule is constructed through the iterative condensation of acetyl-CoA and malonyl-CoA, a hallmark of polyketide synthesis. capes.gov.brnih.govresearchgate.net The spirobisnaphthalenes, the chemical family to which this compound belongs, are generally produced via this pathway. mdpi.com

Role of the 1,8-Dihydroxynaphthalene (DHN) Melanin (B1238610) Pathway

The biosynthesis of this compound is intricately linked to the 1,8-dihydroxynaphthalene (DHN) melanin pathway. capes.gov.brnih.gov This pathway, common in fungi for producing protective melanin pigments, provides the key precursor for the formation of spirobisnaphthalenes. mdpi.comnih.gov The biosynthesis involves the phenolic oxidative dimerization of the pentaketide (B10854585) precursor, 1,8-dihydroxynaphthalene (DHN). nih.gov

The connection was definitively established through inhibition studies. capes.gov.brnih.gov When the fungus was cultured in the presence of tricyclazole (B1682534), a known and specific inhibitor of the DHN melanin biosynthesis, the production of this compound was blocked. capes.gov.brnih.govresearchgate.net Tricyclazole specifically inhibits the reductases that convert 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) to scytalone (B1230633) and vermelone, critical steps in the formation of DHN. nih.gov This result confirms that this compound is an offshoot of the DHN melanin pathway, utilizing its intermediates. capes.gov.brnih.gov

Precursor Incorporation Studies

To elucidate the specific assembly and origin of atoms in the this compound molecule, a series of precursor feeding experiments were conducted.

To confirm the polyketide origin, feeding studies using isotopically labeled acetate were performed on growing cultures of Sphaeropsidales sp. capes.gov.brnih.gov When the fungus was supplied with [1-¹³C]-labeled sodium acetate, the resulting this compound was analyzed by ¹³C NMR spectroscopy. capes.gov.brnih.gov The analysis of the labeling pattern in the carbon skeleton unequivocally demonstrated the polyketide origin of both naphthalene units, confirming their assembly from acetate building blocks. capes.gov.brnih.gov

Table 1: Summary of ¹³C-Labeled Acetate Feeding Experiment

| Isotopic Label | Feeding Substrate | Producing Organism | Analytical Method | Finding |

|---|

The origin of the oxygen atoms, particularly those in the two reactive epoxide rings, was investigated by cultivating the fungus in an atmosphere enriched with the heavy oxygen isotope, ¹⁸O₂. capes.gov.brnih.gov Subsequent mass spectrometry analysis of the isolated this compound revealed the incorporation of ¹⁸O. capes.gov.brnih.gov This experiment confirmed that the two epoxide oxygens are derived directly from atmospheric (molecular) oxygen, indicating that their installation is catalyzed by an oxygenase enzyme late in the biosynthetic pathway. capes.gov.brnih.govresearchgate.net Furthermore, the pattern of [¹⁸O] incorporation into the precursor, palmarumycin C12, suggested that the carbonyl oxygen in this compound is derived from water, likely through the exchange of an oxygen atom. capes.gov.brnih.govresearchgate.net

Table 2: Summary of ¹⁸O₂-Enriched Atmosphere Study

| Isotopic Label | Experimental Condition | Producing Organism | Analytical Method | Finding |

|---|

This compound is also known by other names, including palmarumycin C₁₃. mdpi.commdpi.com Biosynthetic studies have identified palmarumycin C₁₂ as the direct and immediate precursor to this compound. mdpi.com The conversion of palmarumycin C₁₂ to this compound is an oxidation reaction that forms one of the epoxide rings. mdpi.com Isotope labeling studies on palmarumycin C₁₂, which co-occurs in the fungal cultures, were instrumental in understanding the biosynthetic transformations leading to this compound. capes.gov.brnih.govresearchgate.net Feeding various precursors and intermediates of the pathway to the fungus resulted in a significant increase in the production of this compound. researchgate.net

¹⁸O₂-Enriched Atmosphere Studies for Epoxide Oxygen Origin

Enzymatic and Genetic Insights into Biosynthesis

While the specific gene cluster for this compound has not been fully characterized, insights have been gained from a combination of techniques. The use of enzyme inhibitors like tricyclazole was a key tool in linking the biosynthesis to the DHN pathway. mpg.de Additionally, UV mutagenesis of the producing strain has been employed to generate mutants, some of which produced different metabolite profiles, helping to further elucidate the pathway by observing the effects of blocked steps. researchgate.netmpg.de

The biosynthesis is known to involve a series of oxidation and reduction reactions. mdpi.com The fungal DHN pathway, from which the precursors are derived, typically utilizes a Type I polyketide synthase (PKS) to create the initial polyketide chain, followed by the action of naphthol reductases and a scytalone dehydratase to form DHN. nih.gov The later steps in forming the spiroketal bridge and the epoxide rings of this compound are catalyzed by a set of previously unrecognized oxidases and reductases, as revealed in studies on related palmarumycins. researchgate.net

Elucidation of Late Biosynthesis Steps

The final stages in the formation of this compound have been investigated through a combination of isotope labeling studies, analysis of biosynthetic gene clusters, and characterization of key enzymes. These studies have pinpointed the immediate precursors and the enzymatic machinery responsible for constructing the characteristic spiroketal core and subsequent oxidative modifications.

Initial investigations into the biosynthesis of this compound in the fungus Sphaeropsidales sp. (strain F-24'707) confirmed its origin from polyketide pathways. nih.govcapes.gov.br Feeding experiments with ¹³C-labeled acetate demonstrated that both naphthalene units of the molecule are derived from the assembly of acetate units. nih.govcapes.gov.br A crucial finding from these early studies was the identification of palmarumycin C₁₂ as a putative precursor to this compound. nih.govcapes.gov.br Further experiments using an ¹⁸O₂-enriched atmosphere confirmed that the two epoxide oxygens in this compound are derived from atmospheric oxygen, indicating the involvement of oxygenase enzymes in the late stages of the biosynthesis. nih.govcapes.gov.br Inhibition of the biosynthetic pathway with tricyclazole, a known inhibitor of 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis, further solidified the connection between the spirobisnaphthalene and DHN pathways. nih.govcapes.gov.br

More recent research has focused on the genetic and enzymatic basis of spirobisnaphthalene formation, particularly the biosynthesis of palmarumycins, which are established precursors to other spirobisnaphthalenes like this compound. nih.govresearchgate.net A key discovery was the identification of a biosynthetic gene cluster responsible for palmarumycin production, which is located separately from the polyketide synthase genes. nih.govresearchgate.net This cluster contains genes encoding for several key enzymes that perform the late-stage modifications. The functions of these enzymes, primarily from studies on palmarumycin biosynthesis, are detailed in the table below.

| Enzyme Name | Gene | Enzyme Class | Function in Spirobisnaphthalene Biosynthesis |

| PalA | palA | Cytochrome P450 Monooxygenase | Catalyzes the oxidative dimerization of 1,8-dihydroxynaphthalene (DHN) to form the spiroketal linkage and the initial 2,3-epoxy group. nih.govresearchgate.net |

| PalB | palB | Cytochrome P450 Monooxygenase | Installs the C-5 hydroxy group, a common feature in many spirobisnaphthalenes. nih.govresearchgate.net |

| PalC | palC | Short-chain Dehydrogenase/Reductase (SDR) | Performs multiple functions including 1-keto reduction, the reverse 1-dehydrogenation, and reduction of the 2,3-epoxide. nih.govresearchgate.net |

| PalD | palD | FAD-dependent Oxidoreductase | Acts as a 1-dehydrogenase; this gene is located outside the main cluster. nih.govresearchgate.net |

The final conversion of palmarumycin C₁₂ to this compound involves a further oxidation reaction to form the second epoxide ring. mdpi.comnih.gov While it is established that this step is catalyzed by an oxygenase and utilizes atmospheric oxygen, the specific enzyme responsible for this final bis-epoxidation has not yet been definitively identified. nih.govnih.gov

Proposed General Pathway for Spirobisnaphthalenes

The biosynthesis of the diverse family of spirobisnaphthalenes is proposed to follow a common pathway with several key intermediates serving as branch points, leading to the wide array of structurally related compounds isolated from various fungal species. researchgate.net This generalized pathway provides a framework for understanding the formation of this compound.

The pathway commences with the polyketide synthase (PKS) machinery, which produces a heptaketide precursor. This precursor undergoes a series of cyclizations and aromatizations to form the monomeric naphthalene derivative, 1,8-dihydroxynaphthalene (DHN). nih.gov DHN is a central precursor not only for spirobisnaphthalenes but also for fungal melanins. nih.govcapes.gov.br

The key step in the formation of the spirobisnaphthalene scaffold is the oxidative dimerization of two DHN units. This complex transformation is catalyzed by the cytochrome P450 enzyme, PalA, which generates the characteristic spiroketal linkage. nih.govresearchgate.net The resulting core structure can then undergo a variety of enzymatic modifications, including hydroxylations, epoxidations, reductions, and dehydrogenations, at different positions, leading to the diverse range of palmarumycins and other spirobisnaphthalenes.

The proposed general biosynthetic pathway leading to this compound is outlined below:

| Step | Precursor(s) | Key Intermediate/Product | Key Enzymes Involved | Description |

| 1 | Acetate units | Heptaketide precursor | Polyketide Synthase (PKS) | Assembly of the initial polyketide chain. |

| 2 | Heptaketide precursor | 1,8-Dihydroxynaphthalene (DHN) | Cyclases/Aromatases | Cyclization and aromatization to form the naphthalene monomer. |

| 3 | 2 x 1,8-Dihydroxynaphthalene (DHN) | Palmarumycin Core Structure | PalA (Cytochrome P450) | Oxidative dimerization to form the spiroketal linkage and initial epoxide. nih.govresearchgate.net |

| 4 | Palmarumycin Core Structure | Various Palmarumycins (e.g., with C-5 hydroxylation) | PalB (Cytochrome P450), PalC (SDR), PalD (Oxidoreductase) | A series of modifications including hydroxylation, reduction, and dehydrogenation. nih.govresearchgate.net |

| 5 | Palmarumycin C₁₂ | This compound | Putative Oxygenase(s) | Final oxidation to form the second epoxide ring. nih.govnih.gov |

This generalized pathway highlights how a small number of key precursor molecules can be elaborated by a suite of tailoring enzymes to generate significant chemical diversity within the spirobisnaphthalene family. The discovery of the palmarumycin biosynthetic gene cluster and the characterization of its enzymes have provided significant clarity on the formation of these complex natural products. nih.govresearchgate.net

Structural Characterization Methodologies and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods formed the initial and foundational basis for proposing the structure of cladospirone bisepoxide.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in establishing the carbon framework and proton environments within this compound. Analysis of ¹³C NMR spectra confirmed the polyketide origin of the two naphthalene (B1677914) units of the molecule. capes.gov.brnih.gov Studies involving the feeding of ¹³C-labeled acetate (B1210297) to cultures of the producing fungus, Sphaeropsidales sp., and subsequent ¹³C NMR analysis, demonstrated the characteristic labeling pattern of a polyketide biosynthesis pathway. capes.gov.brnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), were critical in assembling the molecular structure. columbia.edu These experiments allowed for the unambiguous assignment of proton and carbon signals and established the connectivity between different parts of the molecule. For instance, the relative positions of methoxyl groups in derivatives were determined using these techniques. columbia.edu The coupling constants observed in ¹H-NMR spectra also provided valuable information regarding the relative stereochemistry and conformation of the molecule, such as the twist boat conformation of the epoxycyclohexanone ring. columbia.edu

Table 1: Representative ¹³C NMR Chemical Shift Data for a this compound-related Structure columbia.edu

| Carbon Atom | Chemical Shift (δ, ppm) in CD₃OD |

| C-1 | 96.6 |

| C-2 | 54.5 |

| C-3 | 56.6 |

| C-4 | 63.4 |

| C-4a | 71.8 |

| C-5 | 69.3 |

| C-6 | 71.7 |

| C-7 | 43.5 |

| C-8 | 199.1 |

| C-8a | 65.4 |

| C-1' or 8' | 147.0, 147.2 |

| C-2' or 7' | 109.8, 110.2 |

| C-3' or 6' | 128.5, 128.7 |

| C-4' and C-5' | 121.9 |

| C-4a' | 135.7 |

| C-8a' | 113.4 |

Note: Data corresponds to a closely related diepoxin derivative as detailed in the source literature.

Mass spectrometry (MS) provided essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) was used to determine the molecular formula as C₂₀H₁₄O₇. usbio.net Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) were employed to generate ions for mass analysis. columbia.edu The fragmentation patterns observed in MS/MS experiments can offer further structural insights by revealing the connectivity of different molecular fragments. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR, 2D NMR)

X-ray Crystallography for Definitive Structure Determination

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For this compound, the absolute configuration was definitively assigned through X-ray analysis of a derivative containing an iodine atom. columbia.edu This technique provided unequivocal evidence for the relative and absolute stereochemistry of all stereogenic centers. columbia.edu The X-ray projection clearly showed that the C-4 hydroxyl group and the two epoxide groups are on the same side of the molecule. columbia.edu The structures of related compounds, cladospirone B and E, were also confirmed by X-ray structure analysis.

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical methods are crucial for determining the absolute stereochemistry of chiral molecules in solution.

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for assigning the absolute configuration of chiral molecules, especially when only small amounts of sample are available. columbia.eduencyclopedia.pub The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. encyclopedia.pubresearchgate.net

For the diepoxin class of compounds, including this compound, the absolute stereochemistry was determined using the exciton (B1674681) chirality method on a derivatized molecule. columbia.edu The observation of an intense positive exciton couplet in the CD spectrum of a dimethylaminobenzoate (DMAB) derivative provided evidence for a positive chirality between the two chromophores at C-4 and C-5. columbia.edu This allowed for the assignment of the S-configuration to both C-4 and C-5, which in conjunction with the relative stereochemistry from X-ray and NMR data, established the absolute configuration of all stereocenters. columbia.edu

Table 2: Electronic Circular Dichroism (ECD) Data for a Diepoxin Derivative columbia.edu

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 227 | -8.0 |

| 303 | -31.9 |

| 326 | +64.6 |

Note: Data corresponds to a closely related diepoxin derivative as detailed in the source literature.

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound, provides another key piece of information for stereochemical assignment. wikipedia.org this compound and its identical compound, SCH 53514, exhibit a positive optical rotation. columbia.edu This experimental value is consistent with the determined absolute configuration and can be used to confirm the enantiomeric form of a sample by comparing it to the known value for the pure enantiomer. columbia.eduwikipedia.org While the optical rotation for this compound itself was not initially reported, the positive rotation of identical compounds helped to resolve its absolute stereochemistry. columbia.edu

Biological Activities and Molecular Mechanisms in Vitro Studies

Antimicrobial Spectrum of Activity

In vitro studies have confirmed that Cladospirone bisepoxide possesses a notable antimicrobial spectrum, showing inhibitory effects against both bacterial and fungal organisms. medchemexpress.commdpi.commedchemexpress.eu Its selective nature suggests specific mechanisms of action that are effective against certain microbes while being less so against others.

The antibacterial properties of this compound have been documented against several bacterial species. nih.gov Research indicates that it is one of the bioactive spirobisnaphthalenes isolated from endophytic fungi like Berkleasmium sp. mdpi.com

This compound exhibits selective antibiotic action against various bacteria. medchemexpress.commedchemexpress.comdcchemicals.com It is particularly noted for its activity against Gram-positive bacteria. medchemexpress.eu The selective nature of its antibacterial effects highlights its potential as a lead compound for further investigation into novel antibiotics.

Specific studies have demonstrated the antibacterial activity of this compound against Bacillus megaterium, Xanthomonas vesicatoria, and Escherichia coli. mdpi.com The activity against Xanthomonas vesicatoria, a plant pathogen responsible for bacterial spot disease, suggests potential applications in agriculture. mdpi.comresearchgate.net While it shows inhibitory effects on E. coli, some research indicates this activity may be weaker compared to its effect on Gram-positive bacteria. medchemexpress.eu

| Bacterial Strain | Observed Activity of this compound | Reference |

|---|---|---|

| Bacillus megaterium | Obvious antibacterial activity | mdpi.com |

| Xanthomonas vesicatoria | Obvious antibacterial activity | mdpi.com |

| Escherichia coli | Obvious antibacterial activity | mdpi.com |

In addition to its antibacterial properties, this compound has shown significant antifungal capabilities. mdpi.comnih.gov It is recognized as a bioactive metabolite with a considerable spectrum of activity against various fungal species. medchemexpress.com

The compound displays selective activity against a range of fungi. medchemexpress.commedchemexpress.comdcchemicals.com This selectivity is a key characteristic of its biological profile, making it a subject of interest for understanding its specific molecular targets within fungal cells.

Research has confirmed the antifungal activity of this compound and its related compound, Palmarumycin C12, against Ustilago violacea and Eurotium repens. mdpi.comnih.gov Furthermore, this compound (Palmarumycin C13) has demonstrated antifungal effects against the spore germination of Magnaporthe oryzae, the fungus that causes rice blast disease. mdpi.comresearchgate.net

| Fungal Strain | Observed Activity of Related Compounds/Cladospirone bisepoxide | Reference |

|---|---|---|

| Ustilago violacea | Antifungal activity (Palmarumycin C12) | mdpi.comnih.gov |

| Eurotium repens | Antifungal activity (Palmarumycin C12) | mdpi.comnih.gov |

| Magnaporthe oryzae | Antifungal activity against spore germination (Palmarumycin C13) | mdpi.comresearchgate.net |

Antifungal Efficacy

Activity against Penicillium expansum (for related metabolites)

While specific studies focusing solely on the activity of this compound against Penicillium expansum are not extensively detailed in the provided search results, the broader class of spirobisnaphthalenes, to which this compound belongs, has shown antifungal properties. For instance, related spirobisnaphthalene derivatives have demonstrated efficacy against P. piricola, with EC50 values of 9.34 µg/mL and 12.35 µg/mL for specific compounds. researchgate.net Penicillium expansum is a significant postharvest pathogen, causing decay in fruits like apples and producing the mycotoxin patulin. scialert.net Research on other natural compounds, such as those derived from garlic, has shown significant inhibition of P. expansum growth. scialert.netactascientific.com The general antifungal activity of this compound against several fungi suggests its potential inhibitory action against P. expansum, a common subject in studies of antifungal agents. jst.go.jpnih.gov

Antialgal Activities (e.g., against Chlorella fusca)

This compound has exhibited notable antialgal activity, particularly against Chlorella fusca. mdpi.com This activity is a recognized characteristic of this fungal metabolite. mdpi.com Other fungal metabolites, such as monocerin, have also demonstrated good antialgal effects against Chlorella fusca. medchemexpress.com The evaluation of antialgal properties is a standard component of characterizing the biological profile of novel secondary metabolites from fungi. researchgate.net

Cytotoxic and Antitumor Properties in Cellular Models

In addition to its antimicrobial and antialgal effects, this compound and related spirobisnaphthalenes have been investigated for their cytotoxic and potential antitumor activities using various cancer cell models.

Inhibition of Cellular Proliferation

The ability of this compound and its structural relatives to inhibit the growth of cancer cells has been a key area of research.

The cytotoxicity of this compound has been evaluated against the human ileocecal adenocarcinoma cell line, HCT8. Using the MTT assay, a colorimetric method that measures cell viability, the compound's effect on cellular proliferation was assessed. nih.govnih.gov The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. Results indicated that this compound exhibited an IC50 value greater than 10 μM against HCT8 cells. medchemexpress.com

Table 1: Cytotoxicity of this compound against HCT8 Cells

| Cell Line | Assay | Compound | Result (IC50) |

|---|

While direct data for this compound against the P388 murine leukemia cell line is not specified, related spirobisnaphthalenes have demonstrated potent cytotoxic activity against this cell line. researchgate.netmdpi.comresearchgate.netsemanticscholar.org For example, spiromamakone A, a related compound, exhibited a significant IC50 value of 0.33 µM. researchgate.netmdpi.comresearchgate.net This highlights the potential of the spirobisnaphthalene scaffold in targeting leukemia cells. researchgate.netmdpi.comresearchgate.net The P388 cell line is a commonly used model in the screening of potential anticancer compounds. semanticscholar.org

Table 2: Cytotoxic Activity of a Related Spirobisnaphthalene against P388 Murine Leukemia Cells

| Cell Line | Compound | Result (IC50) |

|---|

Cytotoxicity against Human HCT8 Cells (MTT Assay)

Influence on Tumor Invasion Processes (Antitumor Invasion Chamber Assay)

The influence of this compound on tumor cell invasion has been investigated using an antitumor invasion chamber assay, often referred to as a Boyden chamber assay. nih.govsigmaaldrich.comcorning.com This in vitro assay assesses the ability of cancer cells to move through a layer of extracellular matrix, mimicking the process of metastasis. nih.govsigmaaldrich.comcorning.comnih.gov this compound has been documented to have antitumor activity on human fibrosarcoma cells, suggesting its potential to interfere with invasion processes. mdpi.com The assay provides a valuable tool for evaluating the anti-invasive properties of compounds. nih.govsigmaaldrich.comcorning.com

Enzyme Inhibition and Target Engagement

Phospholipase D (PLD) Inhibition

This compound, which is also known by several other names including palmarumycin C13, diepoxin ζ, and Sch 53514, has been identified as an inhibitor of phospholipase D (PLD). mdpi.com The spirobisnaphthalene class of compounds, to which this compound belongs, has demonstrated a range of biological effects, with PLD inhibition being a notable activity. tandfonline.comtandfonline.com The antitumor and antimitotic effects of some spirobisnaphthalenes may be attributed to their ability to inhibit PLD. tandfonline.comtandfonline.com

Research on related fungal metabolites has identified compounds that inhibit chemotactic peptide-stimulated PLD activation in granulocytes in the low micromolar range. researchgate.net For instance, the ketoepoxide SCH 49210 showed an IC50 of 1.6 microM for this inhibition. researchgate.net However, these compounds were less effective at inhibiting phorbol (B1677699) ester-induced PLD activity. researchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I and II)

Studies have investigated the inhibitory effects of spirobisnaphthalene derivatives on human carbonic anhydrase (CA) isoforms I and II (hCA I and hCA II). tandfonline.comtandfonline.com A range of spirobisnaphthalene derivatives were found to inhibit both hCA I and hCA II, with Ki values in the micromolar range. tandfonline.comtandfonline.com Specifically, the Ki values ranged from 1.60 to 460.42 µM for hCA I and from 0.39 to 419.42 µM for hCA II. tandfonline.comtandfonline.com These findings suggest that spirobisnaphthalenes are effective inhibitors of these CA isoenzymes. tandfonline.comtandfonline.com The mechanism of this inhibition is still under investigation. tandfonline.comtandfonline.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Spirobisnaphthalene Derivatives

| Isoform | Ki Range (µM) |

|---|---|

| hCA I | 1.60 - 460.42 |

| hCA II | 0.39 - 419.42 |

Data sourced from studies on a series of spirobisnaphthalene derivatives. tandfonline.comtandfonline.com

Cyclooxygenase (COX) Isoform Inhibition (for related naphthoketal-bearing polyketides)

Research on naphthoketal-bearing polyketides isolated from the fungus Sparticola junci has revealed significant inhibitory activity against cyclooxygenase (COX) isoforms. researchgate.netnih.govmdpi.com Two new compounds, sparticatechol A and sparticolin H, along with the known sparticolin A, were evaluated for their COX-1 and COX-2 inhibitory activities. researchgate.netmdpi.com Both sparticatechol A and sparticolin H demonstrated strong inhibition of both COX-1 and COX-2. researchgate.netnih.govmdpi.com Molecular docking studies suggested that sparticatechol A shows favorable binding to the COX-2 enzyme. researchgate.netmdpi.com

Table 2: COX Inhibitory Activity of Naphthoketal-Bearing Polyketides

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Sparticatechol A | Strong | Strong |

| Sparticolin H | Strong | Strong |

Source: In vitro studies on compounds from Sparticola junci. researchgate.netnih.govmdpi.com

Other Enzyme Inhibition Profiles (e.g., ras-farnesyltransferase, DNA gyrase, topoisomerase II, thioredoxin-reductase for general spirobisnaphthalenes)

The broader class of spirobisnaphthalenes has been shown to inhibit a variety of other enzymes, suggesting multiple potential mechanisms for their biological activities. researchgate.net Some of these compounds have been identified as inhibitors of ras-farnesyltransferase, an enzyme involved in cell signaling pathways. researchgate.net

Additionally, certain spirobisnaphthalenes, such as CJ-12,371 and CJ-12,372, are novel inhibitors of bacterial DNA gyrase. researchgate.netcapes.gov.br These compounds inhibit both the supercoiling and relaxation activities of E. coli DNA gyrase. researchgate.net However, their activity is not entirely selective, as they also inhibit eukaryotic topoisomerase II. researchgate.net Topoisomerase II is a crucial enzyme for regulating DNA structure and is a target for some cancer therapies. ca.govmdpi.complos.org The inhibition of both DNA gyrase and topoisomerase II suggests a broad spectrum of activity against both prokaryotic and eukaryotic systems. researchgate.netresearchgate.net

Furthermore, spirobisnaphthalenes have been investigated as inhibitors of the thioredoxin-thioredoxin reductase system. researchgate.net This system is vital for maintaining cellular redox balance, and its inhibition can lead to oxidative stress and cell death. researchgate.net

Plant Growth Regulatory Effects (e.g., Inhibition of Lepidium sativum Germination)

This compound has demonstrated notable plant growth regulatory effects. jst.go.jpmedchemexpress.com Specifically, it has been shown to inhibit the germination of Lepidium sativum (garden cress) at low concentrations. jst.go.jpmedchemexpress.comresearchgate.netmedchemexpress.euresearchgate.net This herbicidal activity highlights its potential for applications in agriculture.

Antiparasitic Activities

While direct studies on the antiparasitic activity of this compound are limited, some compounds within the broader spirobisnaphthalene class have shown potential in this area. adipogen.com For instance, certain spirobisnaphthalenes have exhibited antileishmanial activity. researchgate.net Further research is needed to specifically evaluate the antiparasitic profile of this compound.

Antitrypanosomal Activity (e.g., Cladospirone B against Trypanosoma brucei)

The class of spirobisnaphthalenes, to which this compound belongs, has demonstrated notable antitrypanosomal properties in laboratory settings. While specific studies on this compound's activity against Trypanosoma species were not prominent in the reviewed literature, related compounds have shown significant potential.

Research conducted on spirobisnaphthalenes isolated from the endophytic fungus Berkleasmium sp. revealed potent and selective growth inhibition against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Three specific spirobisnaphthalene compounds isolated from this fungus exhibited strong activity, with half-maximal inhibitory concentration (IC50) values ranging from 0.02 to 0.04 μM. acs.org These findings underscore the potential of the spirobisnaphthalene scaffold as a source for novel antitrypanosomal agents. Further investigation into the specific mechanisms and the activity of other derivatives, including this compound, is warranted.

Antileishmanial Activity (general spirobisnaphthalenes)

Spirobisnaphthalenes have emerged as a promising class of compounds with significant antileishmanial activity. encyclopedia.pubnih.govnih.gov In vitro studies have highlighted the potent effects of various spirobisnaphthalene derivatives against Leishmania donovani, the protozoan parasite that causes the visceral form of leishmaniasis. nih.govmedchemexpress.comresearchgate.net

Particularly noteworthy are the activities of palmarumycins and preussomerins. Palmarumycin CP18 has demonstrated significant growth inhibition of L. donovani in its amastigote form, which is the clinically relevant stage within the human host. researchgate.net It recorded an IC50 value of 0.62 µM. nih.govresearchgate.net Importantly, it showed low cytotoxicity against mammalian Vero cells (IC50 = 152 µM), resulting in a high selectivity index of 245, indicating a favorable profile for targeting the parasite with minimal impact on host cells. nih.govresearchgate.net

Another compound, Preussomerin EG1, was found to be even more potent, with an IC50 value of 0.12 μM against L. donovani, an activity level comparable to the conventional antileishmanial drug amphotericin B. nih.gov Palmarumycin CP17 also displayed strong activity with an IC50 of 1.34 µM and a selectivity index of 130. nih.gov The demonstrated efficacy and selectivity of these spirobisnaphthalenes identify them as valuable lead compounds for the development of new antileishmanial therapies. medchemexpress.comresearchgate.net

| Compound | Target Organism | IC50 (Amastigote) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Palmarumycin CP18 | Leishmania donovani | 0.62 µM | 245 | nih.govresearchgate.net |

| Preussomerin EG1 | Leishmania donovani | 0.12 µM | 75 | nih.gov |

| Palmarumycin CP17 | Leishmania donovani | 1.34 µM | 130 | nih.gov |

Nematicidal Activity (general spirobisnaphthalenes)

The spirobisnaphthalene family of natural products has been investigated for its nematicidal properties, showing a range of activities against various nematode species. archive.orgmedchemexpress.cn Research has particularly focused on their effects against the pinewood nematode, Bursaphelenchus xylophilus, a major pest in forestry. ufmg.br

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Cladospirone Bisepoxide

While a formal total synthesis dedicated exclusively to this compound (also known as palmarumycin C13) is not extensively detailed in seminal literature, its synthesis falls under the broader, well-established strategies developed for the palmarumycin family. nih.gov These approaches provide a clear blueprint for its construction. The core challenge lies in the stereoselective formation of the spiroketal core and the subsequent installation of the epoxide functionalities.

Key synthetic strategies applicable to this compound and its isomers include:

Biomimetic Oxidative Cyclization: Inspired by the proposed biosynthetic pathway, this approach often involves the oxidative dimerization of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) or a related naphthol precursor. nih.gov This strategy elegantly mimics the natural formation of the spiro-linkage.

Direct Acetalization: A highly convergent and economical approach involves the acid-catalyzed reaction between a suitably functionalized tetralone derivative (representing one half of the molecule) and 1,8-dihydroxynaphthalene (the other half). mdpi.comyork.ac.uk This method has been successfully employed for the synthesis of numerous palmarumycins and is considered a workhorse strategy in the field. mdpi.com The subsequent steps would involve functional group manipulations to yield the final target.

Diels-Alder Approach: Some synthetic routes utilize a Diels-Alder reaction to construct one of the naphthalene (B1677914) rings, followed by a biomimetic oxidative cyclization to form the spiroketal core. mdpi.com

Enantioselective Routes: For accessing specific enantiomers, asymmetric synthesis strategies are employed. These can include asymmetric epoxidation of a cyclic enone precursor, which sets the stereochemistry that guides the formation of the final structure. capes.gov.br

These established synthetic routes for the palmarumycin and preussomerin families provide the foundational chemistry necessary for the laboratory synthesis of this compound. capes.gov.br

Synthesis of Spirobisnaphthalene Analogues and Derivatives

The synthesis of analogues and derivatives of the spirobisnaphthalene class is a mature field of research, driven by the need to explore the chemical space around these natural products for improved biological activity. mdpi.com The direct acetalization approach has proven particularly fruitful for creating a variety of analogues. mdpi.com

A representative synthetic sequence for palmarumycin analogues, such as palmarumycin CP17 and its methoxy (B1213986) derivatives, demonstrates the versatility of this chemistry:

Tetralone Synthesis: The synthesis begins with the construction of the substituted tetralone half of the molecule. This is often achieved through a sequence involving Friedel-Crafts acylation, Wolff-Kishner reduction, and intramolecular cyclization of an appropriate starting material like methoxybenzene. researchgate.net

Enol Ether Formation: The resulting tetralone is converted into its corresponding enol ether.

Spiroketalization: The key step involves the direct acetalization of the enol ether with 1,8-dihydroxynaphthalene, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), to construct the core spiroketal structure. mdpi.com

Final Oxidation: The synthesis is often completed by a benzylic oxidation to install the carbonyl group at the C4 position, yielding the final spirobisnaphthalene product. mdpi.com

Beyond the palmarumycins, synthetic efforts have also targeted other spirobisnaphthalene families. For instance, the biomimetic synthesis of rhytidenone A, a complex spirobisnaphthalene, was achieved in a single step from its proposed precursor, rhytidenone F, via a Michael reaction/aldol/lactonization cascade. nih.govpku.edu.cnpku.edu.cn This highlights the power of biosynthesis-inspired strategies in achieving molecular complexity efficiently. nih.gov

| Analogue Class | Synthetic Strategy | Key Intermediates/Reactions | Example Products | Reference(s) |

| Palmarumycins | Direct Acetalization | Tetralones, 1,8-dihydroxynaphthalene, Benzylic Oxidation | Palmarumycin CP1, Palmarumycin CP2, Palmarumycin CP17, Methoxy Analogues | mdpi.com, , york.ac.uk |

| Preussomerins | Oxidative Spirocyclization | Asymmetric epoxidation, bis-spiroketal formation | (-)-Preussomerin G | capes.gov.br |

| Rhytidenones | Biomimetic Cascade | Michael/Aldol/Lactonization Cascade | Rhytidenone A | nih.gov, pku.edu.cn |

| Chlorinated Analogues | Multi-step synthesis from common precursors | Introduction of chlorine atoms to the naphthalene core | Di-chlorinated palmarumycin analogues | researchgate.net |

Structure-Activity Relationship (SAR) Studies through Chemical Modification

SAR studies are crucial for identifying the specific structural features of a molecule that are essential for its biological activity. For the spirobisnaphthalene class, including derivatives related to this compound, SAR studies have been advanced through the synthesis and biological evaluation of a wide array of analogues. researchgate.netresearchgate.netnih.gov

The substitution pattern of hydroxyl groups on the naphthalene rings and the stereochemistry of the spiro center and other chiral carbons are critical determinants of biological activity.

The synthesis of various methoxy analogues of palmarumycin CP17, which serve as stable precursors to hydroxylated compounds, has provided significant insight. The evaluation of these analogues revealed that specific patterns of methoxylation (and by extension, hydroxylation) lead to potent antifungal activity against certain phytopathogens. mdpi.com For example, the EC₅₀ values of select analogues against Pestalotiopsis piricola and Rhizoctonia solani were found to be 9.34 µg/mL and 11.18 µg/mL, respectively, demonstrating strong and specific activity. mdpi.com

Stereochemistry is equally vital. The absolute configuration of the molecule can dramatically influence its interaction with biological targets. In one instance, the structure of a related natural product, Sch 53825, was revised to be an epimer of a synthesized compound, differing only in the anti-configuration of a hydroxy epoxide group at C-4. researchgate.net This highlights that subtle changes in stereochemistry can lead to distinct compounds with potentially different biological profiles. The enantioselective synthesis of (-)-preussomerin G further underscores the importance of controlling stereochemistry to access biologically relevant isomers. capes.gov.br

Altering the core carbon skeleton of the spirobisnaphthalene framework has led to the discovery of novel compounds with unique biological activities. This diversification goes beyond simple functional group modification and involves fundamentally changing the ring systems.

An excellent example comes from the endophytic fungus Preussia sp., which produced spiropreussiones A and B. acs.org These compounds represent a significant departure from the typical palmarumycin structure. Spiropreussione A possesses a spiro-nonadiene skeleton, while spiropreussione B features a cyclopenteno-naphthoindene fragment. acs.org Spiropreussione A demonstrated notable cytotoxicity against A2780 and BEL-7404 cancer cell lines with IC₅₀ values of 2.4 and 3.0 μM, respectively. acs.org

Furthermore, the synthesis of preussomerins, which contain a distinctive bis-spiroketal system, represents another avenue of framework diversification. capes.gov.br Synthetic chemists have also created novel chlorinated analogues. The synthesis of a di-chlorinated analogue (compound 11 in one study) resulted in a molecule with excellent cytotoxicity against a panel of human tumor cell lines, with IC₅₀ values below 0.5 μM, a potency not observed in its non-chlorinated parent structures. researchgate.net These findings demonstrate that significant modifications to the spirobisnaphthalene skeleton can unlock new and potent biological activities. researchgate.net

Q & A

Q. What are the primary fungal sources and production methodologies for cladospirone bisepoxide?

this compound is produced via fungal fermentation, notably from strains such as Clonostachys spp. and Lasiodiplodia theobromae. Key steps include optimizing media composition (e.g., carbon/nitrogen ratios) and temperature to enhance metabolite yield. Petersen et al. (1994) pioneered its isolation using solvent extraction and chromatographic purification, emphasizing the role of bioactivity-guided fractionation to identify the compound .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is standard. Comparative spectral data with known bisepoxide analogs (e.g., juvenile hormone III skipped bisepoxide) can resolve stereochemical ambiguities .

Q. How can researchers evaluate the antibiotic activity of this compound against bacterial and fungal pathogens?

Use standardized microbial assays, such as broth microdilution (CLSI guidelines) or agar diffusion, to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., amphotericin B for fungi, gentamicin for bacteria) and account for solvent effects. Studies show this compound selectively inhibits Lepidium sativum germination at low concentrations, suggesting phytotoxic bioactivity assays as a complementary approach .

Advanced Research Questions

Q. How can metabolomic approaches identify this compound’s biosynthetic pathways in fungal hosts?

Non-targeted metabolomics using LC-MS/MS coupled with molecular networking (e.g., GNPS platform) can map precursor-product relationships. Isotopic labeling (¹³C-glucose) and gene knockout studies in fungal strains (e.g., Lasiodiplodia theobromae) may reveal key enzymes in the bisepoxide pathway. Kamal et al. (2017) demonstrated this for related metabolites like cladospirone B .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Variability in microbial strain susceptibility or experimental conditions (e.g., pH, incubation time) may explain discrepancies. Perform dose-response curves under standardized conditions and validate results with orthogonal assays (e.g., time-kill kinetics). Cross-reference data with structurally similar bisepoxides (e.g., dioxin-like compounds) to identify structure-activity trends .

Q. How can synthetic chemistry optimize this compound’s stability and bioactivity?

Epoxide ring-opening cascades, as demonstrated in ladder polyether synthesis, could stabilize the bisepoxide core. Introduce protective groups (e.g., trimethylsilyl) during synthesis to prevent premature degradation. Test derivatives for improved pharmacokinetic profiles using in vitro microsomal stability assays .

Q. What experimental designs validate this compound’s role in fungal-plant interactions?

Co-culture fungal producers (e.g., Clonostachys cylindrospora) with plant models (e.g., Arabidopsis thaliana) in controlled environments. Quantify bisepoxide levels via LC-MS and correlate with phytotoxic effects (e.g., root inhibition). Transcriptomic analysis of plant defense genes (e.g., PR-1) can elucidate molecular mechanisms .

Methodological Considerations

- Data Interpretation : Address stereochemical complexity in bisepoxides by combining computational modeling (DFT calculations) with experimental circular dichroism (CD) spectra .

- Reproducibility : Document fungal strain accession numbers, fermentation conditions, and chromatography parameters in detail (see Beilstein Journal of Organic Chemistry guidelines) .

- Ethical Compliance : For studies involving pathogenic microbes, adhere to biosafety protocols (e.g., BSL-2 containment) and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.